molecular formula C12H10BrNO B2451760 2-(2-Bromophenoxy)aniline CAS No. 70787-31-4

2-(2-Bromophenoxy)aniline

Cat. No.: B2451760
CAS No.: 70787-31-4
M. Wt: 264.122
InChI Key: RPVHFIMBVPJZMB-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)aniline is an organic compound with the molecular formula C12H10BrNO It is a derivative of aniline, where the aniline moiety is substituted with a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-bromophenol with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenoxy aniline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and a suitable solvent such as dimethylformamide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Phenoxy aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)aniline involves its interaction with specific molecular targets. The bromophenoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)aniline
  • 4-(2-Bromophenoxy)aniline
  • 2-Amino-2’-bromodiphenyl ether

Comparison: 2-(2-Bromophenoxy)aniline is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, such as 2-(4-Bromophenoxy)aniline, the ortho position of the bromine atom in this compound can lead to different steric and electronic effects, impacting its chemical behavior and applications.

Properties

IUPAC Name

2-(2-bromophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHFIMBVPJZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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